4-methyl-N-(((3-nitrophenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide

Description

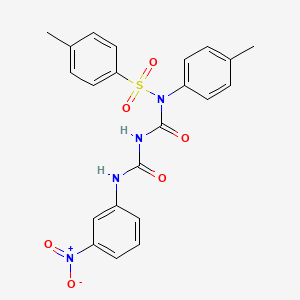

4-Methyl-N-(((3-nitrophenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core modified with a 3-nitrophenyl carbamoyl carbamoyl group and a p-tolyl substituent. The presence of the 3-nitro group introduces strong electron-withdrawing effects, which may enhance binding affinity to biological targets, while the p-tolyl group contributes to lipophilicity and membrane permeability .

Properties

IUPAC Name |

1-(4-methylphenyl)-1-(4-methylphenyl)sulfonyl-3-[(3-nitrophenyl)carbamoyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O6S/c1-15-6-10-18(11-7-15)25(33(31,32)20-12-8-16(2)9-13-20)22(28)24-21(27)23-17-4-3-5-19(14-17)26(29)30/h3-14H,1-2H3,(H2,23,24,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGJNOMYPEWUXBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C(=O)NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(((3-nitrophenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes the following steps:

Carbamoylation: The addition of carbamoyl groups to the intermediate compounds.

The reaction conditions for these steps usually involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(((3-nitrophenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different sulfonamide derivatives, while reduction can produce amino-substituted compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of sulfonamide derivatives, including this compound, as anticancer agents. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancers. The mechanism often involves the induction of apoptosis in cancer cells, which is a critical pathway for effective cancer treatment .

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that sulfonamide derivatives could inhibit specific enzymes involved in tumor growth. The research focused on the synthesis and evaluation of new benzenesulfonamide derivatives, revealing significant anticancer activity against multiple human cancer cell lines .

Antimicrobial Properties

Another promising application of this compound is its antimicrobial efficacy. Compounds with similar structural motifs have been shown to possess antibacterial properties, making them candidates for developing new antibiotics. The inhibition of bacterial growth through enzyme inhibition is a key mechanism observed in these compounds .

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 15 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| 4-methyl-N-(((3-nitrophenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide | P. aeruginosa | 12 µg/mL |

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes such as carbonic anhydrase and acetylcholinesterase. These enzymes play vital roles in various physiological processes, and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and other neurodegenerative disorders .

Case Study:

Research conducted on related sulfonamide compounds demonstrated their ability to selectively inhibit carbonic anhydrase IX over carbonic anhydrase II, suggesting a targeted approach for cancer therapy . This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy.

Mechanism of Action

The mechanism of action of 4-methyl-N-(((3-nitrophenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related sulfonamide derivatives from the evidence:

Structural and Functional Insights

Substituent Effects on Bioactivity: The 3-nitrophenyl group in the target compound is associated with enhanced electronic interactions in receptor binding, as seen in 4-(dimethylsulfamoyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide . Nitro groups improve stability but may reduce solubility compared to methoxy or tert-butyl substituents .

Synthetic Pathways :

- The target compound likely shares synthetic routes with ’s derivatives, involving carbamoylation of sulfonyl chlorides with nitroaryl amines .

Spectral Comparisons :

- The absence of a thiophene or thiazole ring in the target compound distinguishes its NMR profile from and ’s derivatives, which show distinct shifts for heterocyclic protons (δ 6.5–7.5 ppm) .

The tetrahydrobenzo[b]thiophen derivative () demonstrates potent anticancer activity (IC$_{50}$ = 4.25 µM), suggesting nitro-substituted sulfonamides may exhibit similar efficacy .

Biological Activity

4-methyl-N-(((3-nitrophenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide is a complex organic compound with significant potential in various biological applications. This compound features a sulfonamide group, which is known for its diverse biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound includes:

- Sulfonamide Group : Contributes to its biological activity.

- Nitrophenyl and Tolyl Groups : Enhance interaction with biological targets.

This compound's molecular formula is , and its CAS number is 391220-07-8.

The mechanism of action involves the interaction of the compound with specific biomolecules, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. For instance, sulfonamides are known to inhibit bacterial dihydropteroate synthase, disrupting folate synthesis in bacteria, which is a critical pathway for their survival.

Antimicrobial Activity

Sulfonamides have demonstrated significant antimicrobial properties. Research indicates that derivatives of sulfonamides can inhibit the growth of various bacterial strains. The nitrophenyl moiety in this compound may enhance its efficacy against resistant strains by altering membrane permeability or targeting specific metabolic pathways.

Anticancer Potential

Studies have shown that compounds with similar structures exhibit anticancer activity by inducing apoptosis in cancer cells. The sulfonamide group may interact with carbonic anhydrases, which are overexpressed in many tumors, thus providing a novel mechanism for cancer treatment .

Cardiovascular Effects

Research involving related benzenesulfonamides has demonstrated their impact on cardiovascular parameters. For example, studies using isolated rat heart models showed that certain sulfonamide derivatives can decrease perfusion pressure and coronary resistance, indicating potential therapeutic effects on cardiovascular health . These findings suggest that this compound may also influence cardiovascular dynamics through similar mechanisms.

Case Studies and Research Findings

- Antimicrobial Studies : In vitro studies have shown that related compounds exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the nitrophenyl group may enhance the compound's ability to penetrate bacterial membranes.

- Anticancer Research : A study focusing on sulfonamide derivatives revealed their capability to inhibit tumor growth in xenograft models. The mechanism was linked to the inhibition of carbonic anhydrases, leading to altered pH levels within tumors, which can hinder cancer cell proliferation .

- Cardiovascular Impact : Experimental data indicated that certain benzenesulfonamides significantly lower perfusion pressure in isolated heart models, suggesting a role in managing hypertension or other cardiovascular conditions . This effect was attributed to the modulation of calcium channels involved in vascular tone regulation.

Data Table: Summary of Biological Activities

Q & A

Basic: What are the recommended synthetic routes for 4-methyl-N-(((3-nitrophenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide?

Methodological Answer:

The synthesis typically involves sequential coupling reactions. First, the benzenesulfonamide core is functionalized with a p-tolyl group via nucleophilic substitution. Subsequent carbamoylation steps introduce the 3-nitrophenyl carbamoyl moieties. A reflux reaction in anhydrous dichloromethane with coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is recommended to ensure high yields . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate intermediates. Final characterization should include H/C NMR and HRMS to confirm structural integrity .

Basic: How can researchers confirm the purity and identity of this compound post-synthesis?

Methodological Answer:

Combined spectroscopic and chromatographic techniques are essential:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30, 0.1% TFA) to assess purity (>95% required for biological assays) .

- NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm for nitrophenyl and tolyl groups) and sulfonamide NH (δ ~10.5 ppm, broad singlet) .

- Mass Spectrometry : HRMS (ESI+) should match the exact molecular weight (calculated: 493.12 g/mol; observed: 493.13 ± 0.02 g/mol) .

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

Methodological Answer:

Unexpected splitting may arise from restricted rotation of the carbamoyl groups or intermolecular interactions. Strategies include:

- Variable Temperature NMR : Conduct experiments at 25°C to 60°C to observe dynamic effects. If splitting persists, consider crystallographic analysis .

- X-ray Diffraction : Resolve ambiguities by growing single crystals (e.g., slow evaporation in ethanol/water) and analyzing the crystal lattice for conformational isomerism .

- Computational Modeling : Use DFT (Density Functional Theory) to simulate NMR spectra and identify low-energy conformers .

Advanced: What computational methods are suitable for predicting this compound’s bioactivity?

Methodological Answer:

- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., carbonic anhydrase IX). Use PDB IDs 3IAI or 5FL4 for homology modeling .

- Pharmacophore Mapping : Identify critical features (e.g., sulfonamide as a zinc-binding group) using tools like LigandScout .

- ADMET Prediction : Tools like SwissADME predict bioavailability (%F >30) and blood-brain barrier penetration (log BB <0.3) .

Basic: What are common impurities observed during synthesis, and how are they mitigated?

Methodological Answer:

- Unreacted Intermediates : Monitor via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1). Remove by repetitive column chromatography .

- Diastereomers : Use chiral HPLC (Chiralpak IA column) if stereochemical impurities arise from carbamoyl coupling .

- Hydrolytic Byproducts : Ensure anhydrous conditions during sulfonamide formation; store intermediates under nitrogen .

Advanced: How to design an experiment to evaluate this compound’s inhibition kinetics against enzymes?

Methodological Answer:

- Enzyme Assay : Use a stopped-flow spectrophotometer to measure carbonic anhydrase inhibition (λ = 400 nm, monitoring CO hydration). Prepare enzyme (10 nM) in Tris-HCl buffer (pH 7.4) and titrate compound (0.1–100 µM) .

- Data Analysis : Fit data to the Morrison equation to calculate K (tight-binding inhibitors) or use Lineweaver-Burk plots for competitive inhibition .

- Control Experiments : Include acetazolamide (reference inhibitor) and DMSO controls (<1% v/v) to validate results .

Advanced: What strategies optimize this compound’s solubility for in vivo studies?

Methodological Answer:

- Co-solvent Systems : Use PEG-400/water (30:70) or cyclodextrin inclusion complexes (e.g., β-cyclodextrin at 10% w/v) .

- Salt Formation : Synthesize sodium or lysine salts of the sulfonamide group to enhance aqueous solubility (>5 mg/mL) .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI <0.2) using emulsion-solvent evaporation .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

- Toxicity Screening : Perform Ames test (TA98 strain) and acute toxicity in zebrafish (LC >100 µM) prior to lab use .

- PPE : Use nitrile gloves, safety goggles, and fume hoods due to potential nitro group mutagenicity .

- Waste Disposal : Neutralize with 10% sodium bicarbonate before incineration .

Advanced: How to analyze electronic properties (e.g., HOMO-LUMO gaps) for material science applications?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to compute HOMO-LUMO gaps. Expect gaps ~4.2 eV due to electron-withdrawing nitro groups .

- Cyclic Voltammetry : Perform in acetonitrile (0.1 M TBAPF) at 100 mV/s. Oxidation peaks near +1.2 V vs. Ag/AgCl indicate sulfonamide redox activity .

Advanced: How to address discrepancies between in silico predictions and experimental bioactivity data?

Methodological Answer:

- Resynthesis and Purity Check : Re-test compounds with >99% purity (HPLC) to rule out impurity interference .

- Proteomics Profiling : Use thermal shift assays (TSA) to identify off-target interactions .

- Solvent Effects : Re-evaluate assays in DMSO-free buffers if logP predictions (XlogP ~3.5) suggest aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.